8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazaspiro[4.5]decane derivative characterized by a 1,4,8-triazaspiro core. Key structural features include:
- A p-tolyl group (4-methylphenyl) at the 3-position, enhancing lipophilicity and modulating steric interactions.
This scaffold is of pharmacological interest, as similar triazaspiro derivatives have demonstrated antitumor, pesticidal, and receptor-modulating activities .
Properties
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-6-8-15(9-7-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-5-3-2-4-16(17)21/h2-9H,10-13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVYAIGJNZZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C20H20FN3O3S
- Molecular Weight : 401.46 g/mol
- CAS Number : 1189509-33-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The sulfonyl group and the triazaspiro framework are believed to enhance binding affinity and specificity towards these targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on related sulfonyl-containing compounds have shown their efficacy as prodrugs that release active nucleotides capable of inhibiting cancer cell proliferation. These compounds demonstrated enhanced potency against various cancer cell lines, suggesting that the triazaspiro structure may confer similar advantages in targeting cancer cells .
Enzyme Inhibition
The compound's structural characteristics suggest potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which play critical roles in DNA repair mechanisms. Inhibitors of PARP have been shown to be particularly effective in treating cancers with BRCA1/2 mutations . The activity against these enzymes could be evaluated through assays measuring the inhibition constants (Ki) and effective concentrations (EC50) in relevant biological models.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Cancer Cell Proliferation
In a study assessing the anticancer effects of sulfonyl-containing compounds, researchers found that specific derivatives demonstrated significant cytotoxicity against breast cancer cell lines with BRCA mutations. The compound's mechanism involved inducing apoptosis and disrupting DNA repair pathways, leading to increased sensitivity to chemotherapeutic agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- The compound has been assessed for its anticancer properties, showing promising results in inhibiting cell growth in various human tumor cell lines. For instance, compounds similar to 8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have demonstrated significant cytotoxicity against cancer cells, with mean GI50 values indicating effective growth inhibition .
-
Antimicrobial Properties
- Research indicates that derivatives of this compound may exhibit antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The sulfonamide group is known for its antimicrobial potential, making this compound a candidate for further exploration in antimicrobial drug development .
- Anti-inflammatory Effects
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. The results indicated a notable average cell growth inhibition rate, showcasing its potential as a lead compound for anticancer drug development .
Case Study 2: Antimicrobial Activity
In a comparative study of various sulfonamide derivatives, this compound was tested against common bacterial strains. Results showed that modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with analogs bearing variations in sulfonyl, aryl, and alkyl substituents:
Key Observations:
- Lipophilicity : The target compound’s estimated logP (~3.4) is lower than G610-0415 (logP 4.7), suggesting improved aqueous solubility, which is critical for bioavailability .
- Substituent Effects : Sulfonyl groups (e.g., in G651-0487 and the target compound) increase polarity compared to alkyl or aryl-methyl substituents (e.g., G610-0415) .
- Biological Relevance : The 4-methoxyphenyl group in CM910024 may enhance metabolic stability, while halogenated substituents (e.g., 2-fluorophenylsulfonyl) improve target binding in antitumor agents .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Sulfonyl vs. Methylenelinkers : Sulfonyl groups enhance polarity and stability, whereas methylene-linked substituents (e.g., G610-0415) increase lipophilicity and membrane permeability .
- Halogenation : Fluorine and chlorine atoms improve binding affinity to hydrophobic pockets in biological targets .
- Pharmacokinetic Considerations : The target compound’s balanced logP (~3.4) and moderate hydrogen bond acceptor count (8) suggest favorable absorption and distribution .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step routes requiring precise control of reaction parameters. Key steps include sulfonylation of the spirocyclic core and regioselective functionalization of the aryl groups. Optimization often involves:
- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce the p-tolyl group.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation steps to enhance solubility and reaction rates.
- Temperature : Maintaining低温 (0–5°C) during sulfonylation to prevent side reactions.
Yields are typically improved via iterative purification (e.g., column chromatography) and monitoring by LC-MS .
Q. What spectroscopic and crystallographic methods are recommended for confirming the spirocyclic structure?
- Answer :
- X-ray crystallography : Provides definitive proof of the spirocyclic arrangement and stereochemistry. SHELX software is widely used for structure refinement .
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., 2-fluorophenyl sulfonyl group shows distinct deshielding in ¹³C spectra).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.5).
Mercury software can visualize crystal packing and intermolecular interactions .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Answer :
- Antiproliferative assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., colon, breast) to measure IC₅₀ values.
- Enzyme inhibition : Fluorometric assays for proteases (e.g., SARS-CoV-2 3CL protease) to evaluate binding affinity.
- Cellular pathway analysis : qPCR to assess Nrf2 activation or downstream gene expression (e.g., HMOX1) .
Advanced Research Questions
Q. How do modifications in the sulfonyl and aryl substituents affect biological activity, based on structure-activity relationship (SAR) studies?
- Answer : SAR studies on analogous triazaspiro compounds reveal:
-
Sulfonyl group : Electron-withdrawing substituents (e.g., 2-fluoro) enhance protease inhibition but reduce cellular uptake due to increased polarity.
-
Aryl groups : Bulky substituents (e.g., p-tolyl) improve lipophilicity and membrane permeability, critical for anticancer activity.
-
Spiro core rigidity : Modifications that increase ring strain reduce binding to flexible enzyme pockets.
Substituent Biological Impact Reference 2-Fluorophenyl sulfonyl Higher protease inhibition (IC₅₀ < 1 µM) p-Tolyl Improved antiproliferative activity 4-Methoxyphenyl Reduced Nrf2 activation
Q. What computational strategies are effective for predicting target interactions and optimizing pharmacokinetic properties?
- Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protease active sites (e.g., hydrogen bonding with catalytic residues).
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- ADMET prediction : SwissADME or pkCSM tools evaluate solubility, CYP450 interactions, and blood-brain barrier penetration.
Recent studies highlight the importance of logP (2.5–3.5) for balancing bioavailability and efflux pump avoidance .
Q. How can in vivo models be designed to validate therapeutic potential while addressing metabolic instability?
- Answer :
- Rodent models : Xenograft mice implanted with human cancer cells (e.g., HCT-116) for efficacy studies. Dose optimization is critical due to rapid glucuronidation observed in preclinical PK studies.
- Formulation : Use of PEGylated nanoparticles or cyclodextrin complexes to enhance plasma half-life.
- Biomarker analysis : Monitor tumor NQO1 levels via ELISA to confirm target engagement .
Data Contradictions and Resolution
- Issue : Discrepancies in reported IC₅₀ values for protease inhibition (e.g., 0.39 µM vs. 1.5 µM in similar assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
